molecular formula C9H6FNO B1344055 5-fluoroisoquinolin-1(2H)-one CAS No. 410086-25-8

5-fluoroisoquinolin-1(2H)-one

Cat. No. B1344055
M. Wt: 163.15 g/mol
InChI Key: OIWXBOQZFZCUPA-UHFFFAOYSA-N
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Description

5-Fluoroisoquinolin-1(2H)-one (5-FQO) is an important organic compound that is widely used in scientific research. It is a highly reactive, colorless compound with a molecular weight of 166.1 g/mol. 5-FQO is used in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various polymers and catalysts. In addition, 5-FQO has been extensively studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoroisoquinolin-1(2H)-one and its derivatives have been extensively explored in the synthesis of fluorinated heterocycles, which are of significant interest due to their pivotal roles in pharmaceutical and agrochemical industries. The rhodium(III)-catalyzed C-H activation of arenes/alkenes coupled with 2,2-difluorovinyl tosylate has enabled the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones, among others. This process, supported by detailed density functional theory (DFT) studies, offers insights into the mechanistic pathways and selectivity of these reactions, highlighting the synthetic potential of fluorinated heterocycles (Wu et al., 2017).

Crystal Structure Analysis

Research on the crystal structure of 4-fluoroisoquinoline derivatives has provided valuable information on the molecular interactions and conformational dynamics of these compounds. Studies on 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives have revealed the influence of the sulfonyl group and neighboring fluorine atoms on the molecular conformation, highlighting the steric effects and hydrogen bonding patterns critical to understanding the chemical behavior and potential applications of these compounds (Ohba et al., 2012).

Biochemical and Pharmacological Applications

Beyond their significance in synthetic chemistry, derivatives of 5-fluoroisoquinolin-1(2H)-one have been explored for their biochemical and pharmacological potentials. For instance, 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative, demonstrated antidepressant-like effects in animal models, mediated predominantly by serotonergic and dopaminergic systems. This finding underscores the therapeutic potential of these compounds in the treatment of depression and possibly other neurological disorders (Pesarico et al., 2014).

Anticancer Research

Significant strides have been made in exploring the antiproliferative activities of 3-arylisoquinolinones against various cancer cell lines. Meta-substitution on the aryl ring of these compounds has been found to dramatically enhance their antiproliferative activity, suggesting a novel mechanism of action through binding to microtubules. This discovery not only advances our understanding of the molecular basis of their cytotoxicity but also opens new avenues for cancer therapy development (Elhemely et al., 2022).

Safety And Hazards

Like many organic compounds, isoquinolines should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin. They can also cause eye irritation.


Future Directions

The study of isoquinolines and their derivatives is an active area of research in organic chemistry. These compounds have a wide range of biological activities, and they are being studied for potential use in a variety of therapeutic applications.


properties

IUPAC Name

5-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXBOQZFZCUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623861
Record name 5-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoroisoquinolin-1(2H)-one

CAS RN

410086-25-8
Record name 5-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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